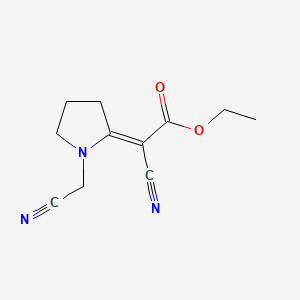

Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate is an organic compound that contains both ester and nitrile functional groups. This compound is known for its versatility in organic synthesis, serving as a building block for various functional and pharmacologically active substances. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with appropriate amines under specific conditions. For example, the direct treatment of different amines with ethyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phase transfer catalysts to enhance reaction efficiency. The reaction of sodium cyanoacetate with ethyl bromide in an aqueous-organic two-phase system is one such method . Additionally, the fusion of aromatic amines with an excess amount of ethyl cyanoacetate at elevated temperatures can produce cyanoacetanilide derivatives .

Chemical Reactions Analysis

Types of Reactions

Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: Nucleophilic substitution reactions can occur at the nitrile or ester functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the Knoevenagel condensation reaction of ethyl cyanoacetate with aldehydes is often catalyzed by piperidine and chlorobenzene under microwave conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of ethyl cyanoacetate with aldehydes can produce β-amino acids or other heterocyclic compounds .

Scientific Research Applications

Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate involves its ability to participate in various chemical reactions due to its reactive functional groups. The nitrile and ester groups can undergo nucleophilic attack, leading to the formation of different products. Additionally, the compound can act as a cyanide donor in certain reactions, contributing to its versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Ethyl cyanoacetate: A simpler compound with similar functional groups, used in similar types of reactions.

Methyl cyanoacetate: Another related compound with a methyl ester group instead of an ethyl ester group.

Cyanoacetamide: Contains a cyano and amide group, used in the synthesis of various heterocyclic compounds.

Uniqueness

Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate is unique due to its specific structure, which allows it to participate in a broader range of reactions compared to simpler compounds like ethyl cyanoacetate. Its ability to form stable intermediates and participate in multiple reaction pathways makes it a valuable compound in both research and industrial applications .

Biological Activity

Ethyl cyano(1-(cyanomethyl)-2-pyrrolidinylidene)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and research findings related to this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H12N2O2

- Molecular Weight : 220.23 g/mol

- CAS Number : [insert CAS number if available]

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of ethyl cyanoacetate with appropriate amines under controlled conditions. The reaction conditions can significantly affect the yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. A notable study evaluated its effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The results indicated that the compound inhibited cell proliferation with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25.5 |

| MCF-7 | 30.7 |

The mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase-3 activity and DNA fragmentation in treated cells .

Antioxidant Properties

In addition to its anticancer effects, this compound has shown promising antioxidant properties. In vitro assays demonstrated that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Case Studies

- In Vivo Evaluation : A study conducted on mice bearing Ehrlich ascites carcinoma (EAC) revealed that treatment with this compound resulted in a significant reduction in tumor volume compared to control groups. Histopathological analysis confirmed that the compound improved tissue integrity in liver and kidney samples, indicating low toxicity .

- Mechanistic Insights : Molecular docking studies have been performed to understand the interaction of this compound with key biological targets such as caspase-3 and osteopontin. These studies suggest a favorable binding affinity, supporting its potential as a therapeutic agent in cancer treatment .

Properties

CAS No. |

106345-05-5 |

|---|---|

Molecular Formula |

C11H13N3O2 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

ethyl (2E)-2-cyano-2-[1-(cyanomethyl)pyrrolidin-2-ylidene]acetate |

InChI |

InChI=1S/C11H13N3O2/c1-2-16-11(15)9(8-13)10-4-3-6-14(10)7-5-12/h2-4,6-7H2,1H3/b10-9+ |

InChI Key |

BEPRCPNQULUTEM-MDZDMXLPSA-N |

Isomeric SMILES |

CCOC(=O)/C(=C/1\CCCN1CC#N)/C#N |

Canonical SMILES |

CCOC(=O)C(=C1CCCN1CC#N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.